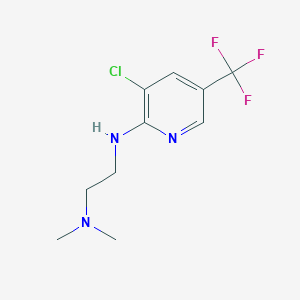

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Description

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 338406-37-4) is a secondary amine featuring a pyridine core substituted with a chloro group at position 3 and a trifluoromethyl group at position 3. The ethylenediamine side chain is dimethylated at the terminal nitrogen (N2), enhancing its hydrophobicity and influencing its pharmacokinetic properties. This compound has a molecular weight of 364.19 g/mol and is typically synthesized via nucleophilic substitution reactions using 2,3-dichloro-5-(trifluoromethyl)pyridine and ethane-1,2-diamine derivatives under palladium catalysis or microwave-assisted conditions . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl and CF₃) on the pyridine ring and the dimethylated amine side chain, which may optimize interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJZRZUXTOGUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylethylenediamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s pyridine core contrasts with quinoline (Compound 22) and furopyridine (Compound 246). Pyridine derivatives with electron-withdrawing groups (Cl, CF₃) exhibit improved metabolic stability compared to fluorophenyl analogs (Compound 19b) .

Side Chain Modifications: Dimethylation of the ethylenediamine side chain (target compound vs. Substituents like styryl groups (Compound 22) or ethylpyridinyl moieties (Compound 14b) introduce steric bulk, which may enhance target selectivity or hinder off-target interactions .

Biological Activity: The trifluoromethyl group in the target compound and Compound 9 is associated with enhanced binding affinity in enzyme inhibition due to its strong electron-withdrawing nature .

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (General Method D) is a common synthetic route for these compounds, with yields exceeding 90% in optimized conditions (e.g., Compound 3-54 in ) .

- Microwave-assisted synthesis () reduces reaction times for pyridine derivatives, improving scalability .

Research Findings and Trends

- Electron-Withdrawing Groups: The 3-Cl-5-CF₃ substitution pattern in the target compound is a strategic choice to balance electronic effects and steric hindrance, a trend also observed in anticancer quinoline derivatives .

- Side Chain Optimization : Dimethylation of ethylenediamine is a recurring motif to modulate solubility and bioavailability, as seen in nitric oxide synthase inhibitors () .

- Heterocycle Isosteres : Replacement of pyridine with furopyridine or quinazoline () explores bioisosteric effects on target engagement and metabolic stability .

Biological Activity

N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, with CAS number 338406-27-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H13ClF3N4

- Molecular Weight : 267.68 g/mol

- CAS Number : 338406-27-2

- Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine moiety allows for potential binding to protein targets, influencing cellular pathways.

- Inhibition of Enzyme Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes. For instance, pyridine derivatives are often evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and proliferation.

- Antiproliferative Effects : Compounds with similar structural motifs have demonstrated significant antiproliferative effects against cancer cell lines. The mechanism typically involves the disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyridine ring significantly affect the biological activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and receptor binding affinity |

| Chlorine atom | Enhances selectivity towards specific kinase targets |

| Dimethylamine group | Improves solubility and bioavailability |

Research indicates that the introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's potency by stabilizing interactions with target proteins .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Pyridine Derivatives : A study demonstrated that pyridine derivatives exhibited potent inhibition against colony-stimulating factor 1 receptor (CSF1R) with IC50 values in the nanomolar range. This suggests that this compound may have similar or enhanced activity against CSF1R .

- Anticancer Activity : In vitro tests on structurally related compounds showed significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The compounds induced apoptosis through caspase activation pathways, indicating a potential therapeutic role in oncology .

- Enzyme Inhibition Studies : A detailed investigation into enzyme inhibition revealed that derivatives of this compound could serve as effective inhibitors for key metabolic enzymes, potentially leading to applications in metabolic disorders .

Q & A

Q. What are the common synthetic routes for N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : Synthesis typically involves multi-step pathways starting with the preparation of the pyridine core. For example, cyclization of precursors like nitro-phenylenediamines (e.g., 3-nitro-1,2-phenylenediamine) under controlled conditions forms the heterocyclic backbone. Subsequent functionalization with dimethyl ethane-1,2-diamine moieties is achieved via nucleophilic substitution or coupling reactions. Optimization includes using catalysts (e.g., palladium for cross-coupling), temperature control (e.g., 60–80°C for cyclization), and solvent selection (polar aprotic solvents like DMF). Reaction monitoring via TLC or HPLC ensures intermediate purity. For academic-scale synthesis, fractional distillation or column chromatography is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR (¹H, ¹³C, ¹⁹F) : Critical for confirming the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and dimethylamino protons (singlet at δ ~ 2.2–2.5 ppm in ¹H NMR).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂ClF₃N₃).

- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Toxicity Mitigation : Avoid inhalation of fine powders; use solvent traps for gaseous byproducts (e.g., HCl).

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids).

- Waste Disposal : Segregate halogenated waste (due to Cl and CF₃ groups) for incineration .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : DOE minimizes experimental runs while maximizing data output. For example:

- Factors : Temperature, solvent polarity, catalyst loading, reaction time.

- Response Variables : Yield, purity (HPLC area %).

- Statistical Tools : Full factorial designs (2⁴) or Response Surface Methodology (RSM) to identify interactions. Central Composite Design (CCD) optimizes non-linear relationships. Software like Minitab or JMP automates analysis. For instance, optimizing coupling reactions may reveal that catalyst loading (5–10 mol%) and DMF as solvent maximize yield (>85%) .

Q. What computational modeling approaches are recommended for predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS.

- Machine Learning (ML) : Trains models on existing bioactivity datasets (e.g., ChEMBL) to predict IC₅₀ values. Tools: RDKit for feature extraction, TensorFlow for neural networks .

Q. How can researchers resolve contradictions in biological activity data observed across different experimental models for this compound?

- Methodological Answer :

- Cross-Model Validation : Compare results from in vitro (e.g., enzyme assays) and in vivo (e.g., rodent models) studies.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.

- Receptor Binding Studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity variations.

- Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH or temperature differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.